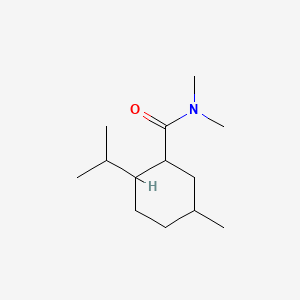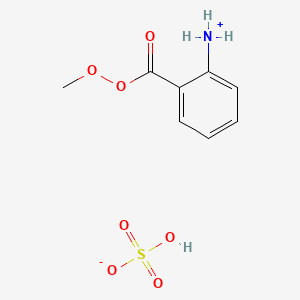![molecular formula C18H21N5O2 B12685532 ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate CAS No. 135696-47-8](/img/structure/B12685532.png)
ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Éster etílico del ácido (5-amino-2-etil-1,2-dihidro-3-fenilpirido[3,4-b]pirazin-7-il)carbámico: es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que incluye un grupo amino, un grupo etilo, un grupo fenilo y un sistema de anillo pirido-pirazínico, lo que lo convierte en un tema interesante para la investigación en química orgánica y disciplinas relacionadas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del éster etílico del ácido (5-amino-2-etil-1,2-dihidro-3-fenilpirido[3,4-b]pirazin-7-il)carbámico generalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del sistema de anillo pirido-pirazínico, seguido de la introducción de los grupos amino, etilo y fenilo. El paso final implica la esterificación del grupo ácido carbámico con etanol en condiciones ácidas o básicas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para escalar el proceso de producción. Además, se utilizan métodos de purificación como la recristalización y la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El éster etílico del ácido (5-amino-2-etil-1,2-dihidro-3-fenilpirido[3,4-b]pirazin-7-il)carbámico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: Los grupos amino y fenilo pueden participar en reacciones de sustitución con reactivos adecuados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, el éster etílico del ácido (5-amino-2-etil-1,2-dihidro-3-fenilpirido[3,4-b]pirazin-7-il)carbámico se estudia por sus propiedades estructurales y reactividad únicas. Sirve como un compuesto modelo para comprender los mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología
La posible actividad biológica del compuesto lo convierte en un candidato para la investigación en descubrimiento y desarrollo de fármacos. Sus interacciones con moléculas biológicas pueden proporcionar información sobre sus propiedades farmacológicas.
Medicina
En medicina, este compuesto puede explorarse por su potencial terapéutico. Los estudios sobre su mecanismo de acción y objetivos biológicos pueden conducir al desarrollo de nuevos medicamentos para diversas enfermedades.
Industria
Industrialmente, el éster etílico del ácido (5-amino-2-etil-1,2-dihidro-3-fenilpirido[3,4-b]pirazin-7-il)carbámico se puede utilizar como intermedio en la síntesis de moléculas más complejas. Sus aplicaciones en ciencia de materiales e ingeniería química también son de interés.
Mecanismo De Acción
El mecanismo de acción del éster etílico del ácido (5-amino-2-etil-1,2-dihidro-3-fenilpirido[3,4-b]pirazin-7-il)carbámico implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas. Los efectos del compuesto están mediados a través de vías que regulan los procesos celulares, como la transducción de señales y la expresión genética.
Comparación Con Compuestos Similares
Compuestos similares
Dicloroanilina: Derivados de la anilina con sustituciones de cloro.
Cafeína: Un alcaloide con una estructura de purina.
Otros derivados de pirido-pirazina: Compuestos con sistemas de anillo similares pero diferentes sustituyentes.
Singularidad
El éster etílico del ácido (5-amino-2-etil-1,2-dihidro-3-fenilpirido[3,4-b]pirazin-7-il)carbámico es único debido a su combinación específica de grupos funcionales y sistema de anillo. Esta singularidad contribuye a sus propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
135696-47-8 |
|---|---|
Fórmula molecular |
C18H21N5O2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate |
InChI |
InChI=1S/C18H21N5O2/c1-3-12-15(11-8-6-5-7-9-11)23-16-13(20-12)10-14(21-17(16)19)22-18(24)25-4-2/h5-10,12,20H,3-4H2,1-2H3,(H3,19,21,22,24) |
Clave InChI |
PSTKHBSTRDODOT-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=NC2=C(N=C(C=C2N1)NC(=O)OCC)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)












